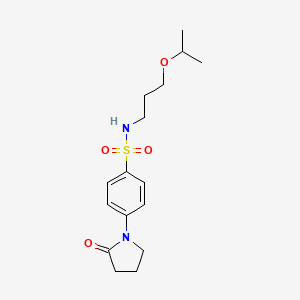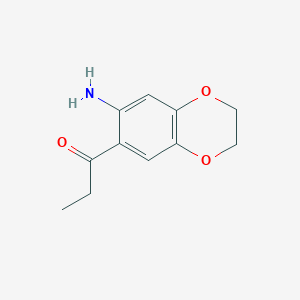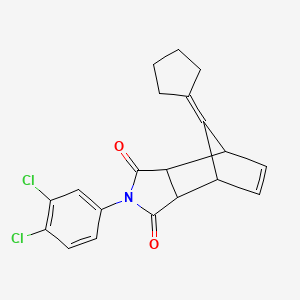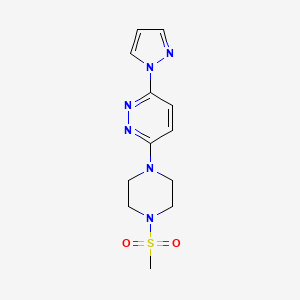![molecular formula C20H18N4O4S B5111526 6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5111526.png)
6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a combination of thiophene, trimethoxyphenyl, and pyrazole moieties, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde, thiophene-2-carbaldehyde, malononitrile, and hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.
Reduction: Reduced forms of the carbonitrile group, such as primary amines.
Substitution: Substituted aromatic derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Researchers are investigating its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of 6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to the observed biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
4-(Thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Lacks the amino group at the 6-position.
6-Amino-4-(thiophen-2-yl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Has a single methoxy group instead of three.
6-Amino-4-(thiophen-2-yl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Contains two methoxy groups instead of three.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in 6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile distinguishes it from similar compounds. This structural feature may contribute to its unique biological activities and chemical reactivity, making it a compound of interest for further research and development.
特性
IUPAC Name |
6-amino-4-thiophen-2-yl-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-25-12-7-10(8-13(26-2)18(12)27-3)17-16-15(14-5-4-6-29-14)11(9-21)19(22)28-20(16)24-23-17/h4-8,15H,22H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWQIUMIHMFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(2-methylpyrazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)

![1-Chloro-2-ethyl-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5111496.png)
![1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-ethylpiperazine](/img/structure/B5111504.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)


![N-[4-(piperidin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B5111528.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)
